molecular formula C22H21ClN4O3 B2653048 N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251674-35-7

N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2653048
CAS No.: 1251674-35-7
M. Wt: 424.89
InChI Key: FAQDTAVKIDRLMN-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative featuring:

  • A 3-chlorobenzyl group attached to the amide nitrogen.
  • A 4-substituted benzoyl moiety with a pyrazine ring linked via an oxygen atom.
  • A morpholine substituent at the 3-position of the pyrazine ring.

This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c23-18-3-1-2-16(14-18)15-26-21(28)17-4-6-19(7-5-17)30-22-20(24-8-9-25-22)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQDTAVKIDRLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:

    Formation of the pyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with morpholine under specific conditions to form the morpholinylpyrazinyl intermediate.

    Coupling with chlorobenzylamine: The intermediate is then reacted with 3-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the benzamide-pyrazine-oxygen scaffold but differ in substituents (Table 1):

Compound Name Benzyl Substituent Pyrazine Substituent Molecular Formula Molecular Weight (g/mol) Key References
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (Target) 3-chloro Morpholin-4-yl C₂₂H₂₁ClN₄O₃ ~437.9 (calculated) N/A
N-(3-Methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide 3-methoxy Morpholin-4-yl C₂₃H₂₄N₄O₄ 420.5
N-(3-Chloro-4-fluorobenzyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide 3-chloro, 4-fluoro Piperidin-1-yl C₂₃H₂₁ClFN₄O₂ ~454.9 (calculated)
N-(2-Methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide 2-methoxy Morpholin-4-yl C₂₃H₂₄N₄O₄ ~420.5

Notes:

  • The target compound differs from its methoxy analogs (e.g., 3-methoxybenzyl derivative) by the presence of an electron-withdrawing chloro group , which may enhance lipophilicity and influence receptor binding .
  • The 4-fluoro substituent in the chloro-fluoro analog may enhance metabolic stability compared to the target compound .
Morpholine vs. Piperidine Substitution
  • Morpholine (a six-membered oxygen-containing ring) is less basic than piperidine (a six-membered amine ring), which could affect protonation states under physiological conditions .
  • Piperidine-containing analogs may exhibit higher membrane permeability due to increased lipophilicity .
Halogen vs. Methoxy Substituents
  • Methoxy groups are electron-donating, which may reduce oxidative metabolism but decrease affinity for certain targets .
Melting Points and Stability
  • While direct data for the target compound are unavailable, analogs like N-(3-Methoxybenzyl)-... (mp: undisclosed) and thiazolidinone derivatives (mp: 215–222°C) suggest that chloro substituents could increase melting points due to stronger intermolecular interactions .

Hypothetical Pharmacological Implications

  • The target compound’s chlorobenzyl-morpholine-pyrazine architecture is structurally similar to kinase inhibitors targeting PI3K or mTOR pathways.
  • Substitutions in analogs (e.g., piperidine in ) may shift selectivity toward different kinase isoforms.

Biological Activity

N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a chlorobenzyl group and a morpholinopyrazinyl ether moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C22H21ClN4O3
  • Molecular Weight : 424.89 g/mol
  • CAS Number : 1251695-93-8

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to this compound, exhibit significant antitumor properties. A study showed that certain pyrazole compounds demonstrated inhibitory effects against cancer cell lines, including MCF-7 and MDA-MB-231, which are models for breast cancer. The presence of chlorinated substituents enhanced the cytotoxic effects of these compounds .

Anti-inflammatory Properties

In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory effects. These compounds may inhibit key inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives generally show promising activity against various bacterial and fungal strains, indicating their potential use in treating infections .

Research Findings and Case Studies

Study Findings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 cells with enhanced activity in compounds containing chlorine substituents.
Parish et al. (1984)Demonstrated the synthesis of pyrazole derivatives with significant antifungal activity against several phytopathogenic fungi.
Recent StudiesHighlighted the dual inhibition of cholinesterases by pyrazine derivatives, suggesting potential applications in Alzheimer's disease therapy .

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